2-(Piperidin-4-yl)isoindolin-1-one hydrochloride
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Overview
Description
2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H19O1N2Cl1 It is a derivative of isoindolinone and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride typically involves the reaction of isoindolinone with piperidine under specific conditions. One common method includes the free-radical halogenation of ethyl o-toluate, followed by the reaction with piperidine to form the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
2-(Piperidin-4-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its binding affinity and activity. The compound can interact with various enzymes and receptors, influencing different biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: This compound shares a similar isoindolinone structure but has different substituents on the piperidine ring.
2-(Piperidin-4-ylmethyl)isoindolin-1-one: This compound is closely related but lacks the hydrochloride group.
Uniqueness
2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is unique due to its specific structure, which combines the isoindolinone core with a piperidine ring
Properties
IUPAC Name |
2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXHIGRZSSVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3C2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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